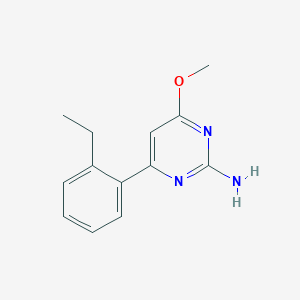
4-(2-ethylphenyl)-6-methoxypyrimidin-2-amine
描述
4-(2-ethylphenyl)-6-methoxypyrimidin-2-amine, also known as ETP-469, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. ETP-469 belongs to the class of pyrimidine derivatives and has been studied for its pharmacological properties, including its mechanism of action and biochemical effects.
作用机制
The mechanism of action of 4-(2-ethylphenyl)-6-methoxypyrimidin-2-amine involves the inhibition of the DNA damage response pathway. This compound binds to the protein PARP-1, which is involved in DNA repair. By inhibiting PARP-1, this compound prevents the repair of DNA damage, leading to the death of cancer cells. In addition, this compound can reduce inflammation by inhibiting the activation of NF-kappaB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces DNA damage and apoptosis, leading to cell death. In inflammation studies, this compound reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative disorder research, this compound protects neurons from oxidative stress, leading to improved cognitive function.
实验室实验的优点和局限性
One advantage of using 4-(2-ethylphenyl)-6-methoxypyrimidin-2-amine in lab experiments is its specificity for PARP-1 inhibition, which allows for the targeted inhibition of the DNA damage response pathway. Another advantage is its ability to reduce inflammation, which can be beneficial in studying the role of inflammation in various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
Future research on 4-(2-ethylphenyl)-6-methoxypyrimidin-2-amine could focus on its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. In addition, studies could investigate the potential side effects and toxicity of this compound in humans. Finally, research could focus on developing more potent and selective PARP-1 inhibitors based on the structure of this compound.
科学研究应用
4-(2-ethylphenyl)-6-methoxypyrimidin-2-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the DNA damage response pathway. Inflammation studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
4-(2-ethylphenyl)-6-methoxypyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-9-6-4-5-7-10(9)11-8-12(17-2)16-13(14)15-11/h4-8H,3H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBFYDJLTHYUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=CC(=NC(=N2)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2,4-dichlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428864.png)

![1-[2-(2-furyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4428871.png)
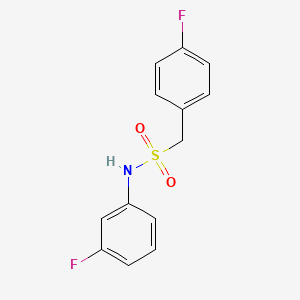
![N-cyclopropyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428881.png)
![1-(2-chloro-6-fluorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4428894.png)
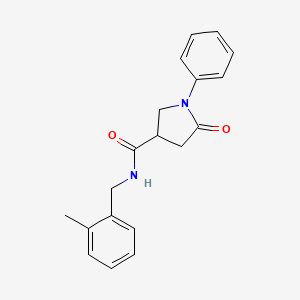
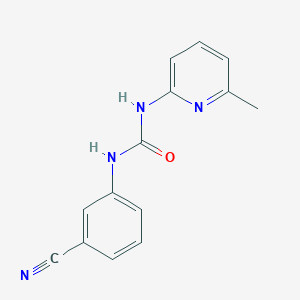
![1-[(2-fluorobenzyl)sulfonyl]indoline](/img/structure/B4428911.png)

![5-methyl-2-(methylthio)-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4428923.png)
![{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4428931.png)
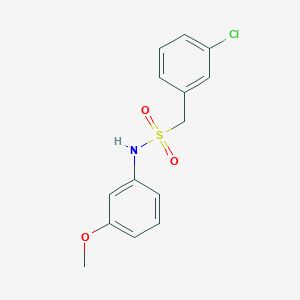
![{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4428940.png)